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Compound of Interest

Compound Name: EC1169

Cat. No.: B12376209

An In-depth Analysis of a Targeted Small Molecule Drug Conjugate for Prostate Cancer

EC1169 is a promising small molecule drug conjugate (SMDC) that has demonstrated
significant therapeutic potential in preclinical and early clinical studies for the treatment of
prostate cancer. This technical guide provides a comprehensive overview of EC1169, including
its mechanism of action, preclinical efficacy, and clinical trial data, with a focus on quantitative
data, experimental protocols, and visual representations of key concepts to support
researchers and drug development professionals.

Core Concepts: A Targeted Approach to Cancer
Therapy

EC1169 is designed to selectively deliver a potent cytotoxic agent to cancer cells that
overexpress Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for
prostate cancer.[1][2] This targeted approach aims to maximize the therapeutic window by
increasing the concentration of the cytotoxic payload at the tumor site while minimizing
exposure to healthy tissues, thereby reducing off-target toxicities.

The conjugate consists of three key components:

o A PSMA-targeting ligand: This small molecule binds with high affinity to PSMA, which is
highly expressed on the surface of most prostate cancer cells and the neovasculature of
many solid tumors.[3][4]
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e A potent cytotoxic payload: EC1169 utilizes tubulysin B hydrazide (TubBH), a powerful
inhibitor of tubulin polymerization.[3]

o Acleavable linker: This linker connects the targeting ligand to the cytotoxic payload and is
designed to be stable in circulation but readily cleaved within the target cancer cell, releasing
the active drug.[1]

Mechanism of Action: Disrupting the Cellular
Machinery

The therapeutic effect of EC1169 is initiated by the binding of its PSMA-targeting ligand to
PSMA on the surface of cancer cells. This binding triggers receptor-mediated endocytosis,
internalizing the entire conjugate into the cell.[5] Once inside the cell, the linker is cleaved,
releasing tubulysin B hydrazide.

Tubulysin B hydrazide then exerts its cytotoxic effect by potently inhibiting the polymerization of
tubulin, a critical component of microtubules.[3] This disruption of microtubule dynamics has
several downstream consequences:

o Mitotic Arrest: The inability to form a functional mitotic spindle prevents the cell from
progressing through mitosis, leading to cell cycle arrest in the G2/M phase.

 Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway,
leading to programmed cell death.

The targeted delivery of tubulysin B hydrazide via EC1169 ensures that this potent cytotoxic
activity is concentrated in PSMA-expressing cancer cells.[2]

Signaling Pathway of EC1169's Cytotoxic Action
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Caption: Mechanism of action of EC1169, from PSMA targeting to apoptosis induction.
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Preclinical Efficacy: Potent and Selective Antitumor
Activity

Preclinical studies have demonstrated the potent and selective antitumor activity of EC1169 in
various models of prostate cancer.

In Vitro Potency

While specific IC50 values are not publicly available, in vitro studies have consistently shown
that EC1169 inhibits the growth of PSMA-positive prostate cancer cells.[2] Conversely, the
conjugate displays no significant activity against PSMA-negative cells, highlighting its target-
dependent mechanism of action.[2]

In Vivo Efficacy in Xenograft Models

The antitumor activity of EC1169 has been evaluated in nude mice bearing human prostate
cancer xenografts. In models using PSMA-positive cell lines such as LNCaP and MDA PCa 2b,
administration of EC1169 resulted in complete remissions and cures.[2][6] Importantly, this
potent antitumor effect was achieved without significant weight loss in the treated animals,
suggesting a favorable toxicity profile.[2] In contrast, PSMA-negative tumors did not respond to
EC1169 therapy, further confirming the targeted nature of the drug.[2]

Clinical Development: Phase 1 Trial in mCRPC

A Phase 1, open-label, dose-escalation study (NCT02202447) was conducted to evaluate the
safety, pharmacokinetics, and preliminary antitumor activity of EC1169 in patients with
metastatic castration-resistant prostate cancer (NCRPC).[7]

Study Design and Patient Population

The study enrolled patients with progressive mCRPC who had previously been treated with
taxane-based chemotherapy.[4] Patients underwent a 99mTc-EC0652 SPECT scan prior to
treatment to assess PSMA expression.[4] EC1169 was administered intravenously.[4] The
study evaluated two dosing schedules in the dose-escalation phase (Part A) and then
expanded into two cohorts (taxane-naive and taxane-exposed) at the recommended Phase 2
dose (RP2D) in Part B.[3][4]
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Caption: Workflow of the Phase 1 clinical trial of EC1169 (NCT02202447).

Quantitative Clinical Data

The following tables summarize the key quantitative data from the Phase 1 trial of EC1169.

Table 1: Patient Demographics and Baseline Characteristics (at RP2D)[4]

Characteristic Value

Number of Patients 20

Median Age (range) 69 (59-82) years
Taxane-naive 7
Taxane-exposed 13

Table 2: Safety and Tolerability at the Recommended Phase 2 Dose (6.5 mg/m?)[3][4]
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Adverse Event Frequency Grade

Any Treatment-Related AE 50% of patients Mostly Grade 1-2
Thrombocytopenia 1 patient Grade 3

Fatigue 1 patient Grade 3
Constipation 1 patient Grade 3

Grade 4 AEs 0

Table 3: Preliminary Efficacy in Taxane-Exposed Patients with Measurable Soft Tissue

Disease[3]
Outcome Number of Patients
Confirmed Partial Response 1
Stable Disease 5
Radiographic Progression 1
Discontinued Treatment 5

While a 50% decrease in PSA was not observed in the early cohorts, decreases in LDH and
alkaline phosphatase were noted in a significant proportion of patients.[3][6] The primary
endpoint for Part B of the study was radiographic progression-free survival (rPFS).[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research.
The following sections outline the methodologies for key experiments involving EC1169.

In Vitro Cell Viability Assay (General Protocol)

o Cell Culture: Prostate cancer cell lines (e.g., PSMA-positive LNCaP and MDA PCa 2b, and
PSMA-negative PC-3) are cultured in appropriate media supplemented with fetal bovine
serum and antibiotics.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.urotoday.com/conference-highlights/asco-2017/asco-2017-prostate-cancer/96289-asco-2017-phase-1-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://www.urotoday.com/conference-highlights/asco-2017/asco-2017-prostate-cancer/96289-asco-2017-phase-1-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://www.asco.org/abstracts-presentations/ABSTRACT168325
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.benchchem.com/product/b12376209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

e Drug Treatment: EC1169 is serially diluted to a range of concentrations and added to the
cells. A vehicle control (e.g., DMSO) is also included.

 Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a
humidified incubator.

 Viability Assessment: Cell viability is assessed using a standard method such as the MTT or
CellTiter-Glo assay, which measures metabolic activity.

» Data Analysis: The results are used to calculate the half-maximal inhibitory concentration
(IC50) for each cell line.

Workflow for In Vitro Cell Viability Assay
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Caption: A generalized workflow for assessing the in vitro cell viability effects of EC1169.
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In Vivo Xenograft Tumor Growth Inhibition Study
(General Protocol)

¢ Animal Model: Immunocompromised mice (e.g., nude mice) are used.

o Tumor Cell Implantation: A suspension of human prostate cancer cells (e.g., LNCaP) is
subcutaneously injected into the flank of each mouse.

o Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume
is measured regularly using calipers.

o Randomization and Treatment: Once tumors reach a specified volume, the mice are
randomized into treatment and control groups. EC1169 is administered (e.g., intravenously)
according to a predetermined schedule and dose. The control group receives a vehicle.

o Efficacy Endpoints: Tumor volume and body weight are monitored throughout the study. The
primary endpoint is typically tumor growth inhibition. Survival may be a secondary endpoint.

o Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to
compare the treatment and control groups.

Conclusion and Future Directions

EC1169 has demonstrated a promising therapeutic profile as a PSMA-targeted SMDC. Its
potent and selective antitumor activity in preclinical models and manageable safety profile in
early clinical trials in patients with mCRPC warrant further investigation. Future studies should
focus on completing the analysis of the Phase 1 trial to provide more comprehensive data on
radiographic progression-free survival and overall survival. Further clinical development in
larger, randomized trials will be necessary to fully elucidate the therapeutic potential of EC1169
in the treatment of prostate cancer. The companion diagnostic, 99mTc-EC0652, will also play a
crucial role in patient selection for this targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.researchgate.net/publication/345698188_Phase_1_study_of_the_PSMA-tubulysin_small-molecule_drug_conjugate_EC1169_in_pts_with_metastatic_castrate-resistant_prostate_cancer_mCRPC
https://pubmed.ncbi.nlm.nih.gov/31075200/
https://pubmed.ncbi.nlm.nih.gov/31075200/
https://www.urotoday.com/conference-highlights/asco-2017/asco-2017-prostate-cancer/96289-asco-2017-phase-1-study-of-the-psma-targeted-small-molecule-drug-conjugate-ec1169-in-patients-with-metastatic-castrate-resistant-prostate-cancer.html
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.5038
https://www.asco.org/abstracts-presentations/ABSTRACT192687
https://www.asco.org/abstracts-presentations/ABSTRACT168325
https://www.clinicaltrials.gov/study/NCT02202447
https://www.benchchem.com/product/b12376209#understanding-the-therapeutic-potential-of-ec1169
https://www.benchchem.com/product/b12376209#understanding-the-therapeutic-potential-of-ec1169
https://www.benchchem.com/product/b12376209#understanding-the-therapeutic-potential-of-ec1169
https://www.benchchem.com/product/b12376209#understanding-the-therapeutic-potential-of-ec1169
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12376209?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

